N-(1-methoxybutan-2-yl)thian-3-amine
Description
N-(1-methoxybutan-2-yl)thian-3-amine is a chemical compound with the molecular formula C10H21NOS. It is primarily used in industrial and scientific research applications. This compound is not intended for medical or clinical use in humans or animals .
Properties
Molecular Formula |
C10H21NOS |
|---|---|
Molecular Weight |
203.35 g/mol |
IUPAC Name |
N-(1-methoxybutan-2-yl)thian-3-amine |
InChI |
InChI=1S/C10H21NOS/c1-3-9(7-12-2)11-10-5-4-6-13-8-10/h9-11H,3-8H2,1-2H3 |
InChI Key |
HZSNFNLAGQOJLR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC)NC1CCCSC1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(1-methoxybutan-2-yl)thian-3-amine involves several steps, typically starting with the appropriate thian-3-amine precursor. The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-(1-methoxybutan-2-yl)thian-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(1-methoxybutan-2-yl)thian-3-amine is used in a variety of scientific research applications. In chemistry, it is used as a reagent in organic synthesis. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, it is used in preclinical research to study its potential effects and mechanisms of action. In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(1-methoxybutan-2-yl)thian-3-amine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
N-(1-methoxybutan-2-yl)thian-3-amine can be compared to other similar compounds, such as N-(1-methoxybutan-2-yl)thiolan-3-amine and N-(1-methoxybutan-2-yl)thietan-3-amine. These compounds share similar structural features but may differ in their chemical properties and reactivity. The uniqueness of this compound lies in its specific molecular structure, which can influence its behavior in various chemical and biological contexts .
Biological Activity
N-(1-methoxybutan-2-yl)thian-3-amine, a compound with the molecular formula C8H15NOS, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
This compound is characterized by its thian structure, which features a sulfur atom in a five-membered ring. The presence of the methoxybutyl group enhances its lipophilicity and may influence its interaction with biological targets. The compound has a molecular weight of 173.28 g/mol and is often utilized as a building block in organic synthesis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thian derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A derivative of thian showed promising results against leukemia and breast cancer cell lines, demonstrating non-cytotoxic properties at effective concentrations . This suggests that this compound may also possess similar anticancer properties.
Antimicrobial Activity
The thian structure is known for its antimicrobial properties. Compounds containing thian rings have been evaluated for their effectiveness against bacterial strains:
| Compound | Activity | Concentration (μg/mL) | Inhibition (%) |
|---|---|---|---|
| Thian Derivative A | Antibacterial | 32 | >73% against Acinetobacter baumannii |
| Thian Derivative B | Antifungal | 32 | >95% against Escherichia coli |
These findings indicate that this compound may also exhibit antimicrobial activity, although specific studies are yet to be conducted.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in its biological efficacy:
- Metabolic Stability : Similar compounds have shown varying metabolic stability in liver microsomes, with half-lives ranging from minutes to hours . Enhancements in structural modifications could improve the compound's stability and bioavailability.
- Solubility : The solubility profile is essential for oral bioavailability; thus, modifications to increase hydrophilicity may be beneficial.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
